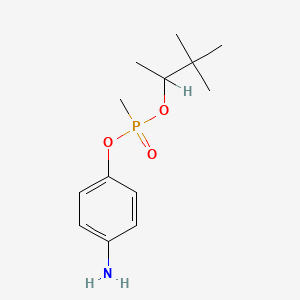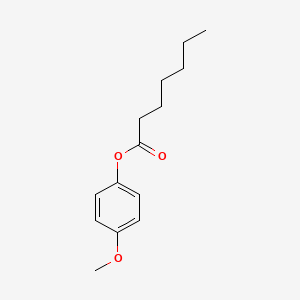
1,1,3-Tricyclohexylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tricyclohexylpropane is an organic compound with the molecular formula C21H38. It is a hydrocarbon consisting of a propane backbone with three cyclohexyl groups attached to it. This compound is known for its unique structure and properties, making it an interesting subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tricyclohexylpropane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexylmagnesium bromide with 1,3-dibromopropane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product .
化学反应分析
Types of Reactions
1,1,3-Tricyclohexylpropane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Chlorine or bromine, UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylpropane derivatives.
科学研究应用
1,1,3-Tricyclohexylpropane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and plasticizers
作用机制
The mechanism of action of 1,1,3-Tricyclohexylpropane in various applications depends on its interaction with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, its bulky cyclohexyl groups can influence the steric environment, affecting reaction rates and selectivity .
相似化合物的比较
Similar Compounds
1,1,2-Tricyclohexylpropane: Similar structure but with different positioning of cyclohexyl groups.
1,1,3-Trimethylpropane: Similar backbone but with methyl groups instead of cyclohexyl groups.
Cyclohexylpropane: Contains only one cyclohexyl group attached to the propane backbone.
Uniqueness
1,1,3-Tricyclohexylpropane is unique due to the presence of three cyclohexyl groups, which provide significant steric hindrance. This makes it an excellent model compound for studying steric effects in chemical reactions. Its hydrophobic nature also makes it suitable for applications involving interactions with lipid membranes .
属性
CAS 编号 |
55682-89-8 |
|---|---|
分子式 |
C21H38 |
分子量 |
290.5 g/mol |
IUPAC 名称 |
1,3-dicyclohexylpropylcyclohexane |
InChI |
InChI=1S/C21H38/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h18-21H,1-17H2 |
InChI 键 |
VIDXNEQHNUTDHC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CCC(C2CCCCC2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



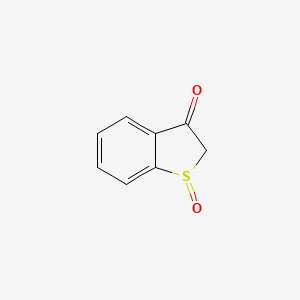
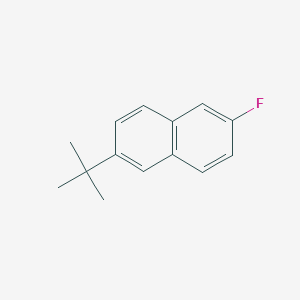
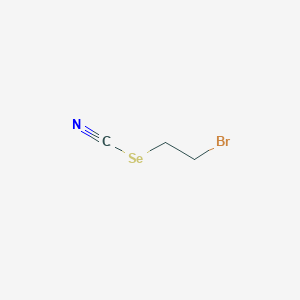
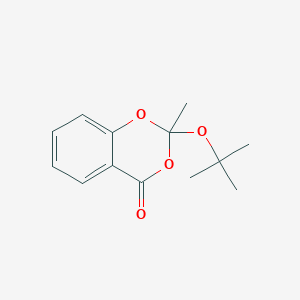

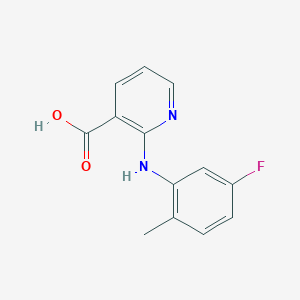
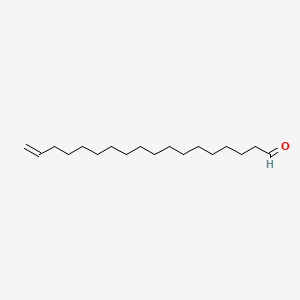

![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
